An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound, 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds, particularly the 2,3-dihydrobenzofuran scaffold, and established principles of physical organic chemistry. Furthermore, this guide details robust, field-proven experimental protocols for the empirical determination of these properties, ensuring scientific integrity and reproducibility. The intended audience includes researchers in medicinal chemistry, drug discovery, and materials science who may be engaged in the synthesis, characterization, or application of this or similar heterocyclic compounds.
Introduction and Molecular Structure
5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran is a substituted dihydrobenzofuran, a heterocyclic motif of significant interest in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds.[1][2] The dihydrobenzofuran core is recognized as a key pharmacophore in molecules with diverse therapeutic applications, including anticancer, anti-inflammatory, and anti-HIV activities.[3] The specific substitutions of a bromine atom at the 5-position and a methoxy group at the 6-position of the benzofuran ring are anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile.
A thorough understanding of the physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent or its use as a chemical intermediate. Properties such as solubility, melting point, and spectral characteristics are critical for purification, formulation, and quality control.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran, based on the known properties of the parent compound, 2,3-dihydrobenzofuran[4], and the anticipated effects of the bromo and methoxy substituents.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₉BrO₂ | Based on the chemical structure. |
| Molecular Weight | 229.07 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | The presence of a rigid ring system and polar substituents often leads to a solid state at room temperature. |
| Melting Point | Higher than the parent compound's (-21.5 °C)[4] | The bromine and methoxy groups increase molecular weight and potential for intermolecular interactions, leading to a higher melting point. |
| Boiling Point | Significantly higher than the parent compound's (188-189 °C)[4] | Increased molecular weight and polarity from the substituents will increase the boiling point. |
| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, methanol, dichloromethane) | The hydrophobic benzofuran core and the bromine atom will limit aqueous solubility. |
| logP (Octanol-Water Partition Coefficient) | Higher than the parent compound's (2.14)[4] | The lipophilic bromine atom is expected to increase the logP value. |
Spectroscopic Characterization: An Interpretive Guide
The structural elucidation of 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran would rely on a combination of spectroscopic techniques. The following sections describe the expected spectral features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule.
-
Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the protons at the 4- and 7-positions on the benzene ring.
-
Dihydrofuran Protons: The protons on the dihydrofuran ring at positions 1 and 3 will likely appear as two distinct signals, potentially as singlets or showing geminal coupling if magnetically non-equivalent. These would be expected in the range of δ 4.5-5.5 ppm.[5]
-
Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group will be observed in the upfield region, typically around δ 3.8-4.0 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number and chemical environment of the carbon atoms.
-
Aromatic Carbons: Six signals are expected for the carbons of the benzene ring. The carbon atoms attached to the bromine and methoxy group will be significantly shifted.
-
Dihydrofuran Carbons: Two signals corresponding to the methylene carbons at positions 1 and 3 of the dihydrofuran ring are anticipated.[6]
-
Methoxy Carbon: A single signal for the methoxy carbon will be present in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will indicate the presence of key functional groups.
-
C-O-C Stretching: A strong band characteristic of the ether linkage in the dihydrofuran ring and the methoxy group will be prominent, typically in the range of 1000-1300 cm⁻¹.
-
Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹ will correspond to the aromatic C-H bonds.
-
Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ will be due to the C-H bonds of the dihydrofuran and methoxy groups.
-
Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region will be indicative of the benzene ring.[7]
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and isotopic distribution.
-
Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This provides strong evidence for the presence of a single bromine atom in the molecule.
-
Fragmentation Pattern: Fragmentation may involve the loss of the methoxy group, the bromine atom, or cleavage of the dihydrofuran ring.
Experimental Protocols for Physicochemical Characterization
The following protocols are established, reliable methods for determining the key physicochemical properties of a novel crystalline organic compound like 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran.
Melting Point Determination: The Capillary Method
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method involves heating a small sample in a capillary tube and observing the temperature range over which melting occurs.[8][9]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran is finely powdered.[10]
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.
Caption: Workflow for Melting Point Determination.
Solubility Determination: The Shake-Flask Method
Principle: The shake-flask method is a "gold standard" for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[11] It involves agitating an excess of the solid compound in the solvent until equilibrium is reached, followed by measuring the concentration of the dissolved compound in the supernatant.[12][13]
Methodology:
-
Sample Preparation: An excess amount of solid 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sampling: A sample of the clear supernatant is carefully removed.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[14] A calibration curve prepared with known concentrations of the compound is used for quantification.
Caption: Shake-Flask Solubility Determination Workflow.
Safety and Handling
As with any novel chemical compound, 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is unavailable, general guidelines for handling brominated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[15]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[15]
-
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicity: Brominated aromatic compounds can have varying degrees of toxicity. Some polybrominated compounds have been shown to be persistent and can have long-term health effects.[17] Therefore, it is prudent to treat this compound as potentially hazardous until further toxicological data is available.
Conclusion
This technical guide has provided a detailed projection of the physicochemical properties of 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran, grounded in the established characteristics of the dihydrobenzofuran scaffold and the known effects of its substituents. The included experimental protocols for melting point and solubility determination offer a robust framework for the empirical validation of these properties. The predictive spectroscopic data serves as a valuable reference for researchers undertaking the synthesis and characterization of this and related novel compounds. As with any new chemical entity, adherence to strict safety protocols is essential. The information presented herein is intended to facilitate further research and development involving this promising heterocyclic compound.
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